molecular formula C8H14N2O B12832995 1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol

1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B12832995
M. Wt: 154.21 g/mol
InChI Key: MTVJHYZFDUWPDF-UHFFFAOYSA-N
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Description

1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is known for its presence in many biologically active molecules, making this compound a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol typically involves the construction of the imidazole ring followed by the introduction of the propanol moiety. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel. This reaction proceeds through the addition of the nitrile to form the imidazole ring, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of imidazole derivatives often involves the use of glyoxal and ammonia, which react to form the imidazole ring. This method is advantageous due to its simplicity and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid containing an imidazole ring, known for its role in enzyme active sites.

    Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.

    Omeprazole: A proton pump inhibitor containing an imidazole ring, used to treat acid reflux.

Uniqueness

1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol is unique due to its specific structure, which combines the imidazole ring with a propanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C8H14N2O/c1-8(2,3)7(11)6-4-9-5-10-6/h4-5,7,11H,1-3H3,(H,9,10)

InChI Key

MTVJHYZFDUWPDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CN=CN1)O

Origin of Product

United States

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